Ravoxertinib

Catalog No.
S548769
CAS No.
1453848-26-4
M.F
C21H18ClFN6O2
M. Wt
440.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ravoxertinib

CAS Number

1453848-26-4

Product Name

Ravoxertinib

IUPAC Name

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one

Molecular Formula

C21H18ClFN6O2

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1

InChI Key

RZUOCXOYPYGSKL-GOSISDBHSA-N

solubility

Soluble in DMSO, not in water

Synonyms

GDC0994; GDC-0994; GDC 0994; RG7842; RG-7842; RG 7842; Ravoxertinib

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F

The exact mass of the compound Ravoxertinib is 440.11638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ravoxertinib (GDC-0994) is an orally bioavailable, highly selective ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), functioning as a critical downstream node regulator in the MAPK signaling pathway [1]. Primarily procured for advanced oncology research and signal transduction modeling, it offers sub-nanomolar biochemical potency with IC50 values of 1.1 nM and 0.3 nM for ERK1 and ERK2, respectively . Unlike early-generation kinase inhibitors, Ravoxertinib is specifically engineered to overcome acquired resistance to upstream RAF and MEK inhibitors, making it a benchmark material for studying KRAS and BRAF-mutant malignancies [1]. Its well-characterized pharmacokinetic profile and high target affinity establish it as a foundational compound for both in vitro pathway mapping and in vivo xenograft studies.

Research Fit

Pathway MAPK / ERK1/2 signaling studies
Selection Oral ERK1/2 tool compound
Context Kinase selectivity assay review

Substituting Ravoxertinib with upstream MEK inhibitors (e.g., Cobimetinib) or alternative ERK inhibitors (e.g., SCH772984) frequently compromises experimental reproducibility and translational relevance [1]. Upstream MEK inhibition often triggers rapid pathway reactivation and acquired resistance, necessitating direct ERK1/2 blockade to maintain sustained pathway suppression. Furthermore, within the ERK inhibitor class, distinct structural scaffolds dictate fundamentally different binding kinetics and conformational selections; for instance, Ravoxertinib uniquely maintains the natural conformational equilibrium of active ERK2, whereas alternatives like SCH772984 force an inactive rigid conformation, leading to divergent downstream transcriptional responses and differing cellular toxicity profiles[2]. Finally, procuring crude free-base preparations instead of the optimized benzenesulfonate salt form introduces significant variability in enantiomeric purity, directly impacting batch-to-batch consistency and formulation stability [3].

Substitution Risk

This compound

Ravoxertinib

Reported cleaner off-target profile; ERK reactivation may be less frequent

Other ERK inhibitors

SCH772984, VX-11e, etc.

May induce non-ERK toxicity or ERK reactivation; endpoint profiles may not transfer

Enantiomeric Purity and Scalable Processability (Benzenesulfonate Salt vs. Free Base)

For procurement and formulation consistency, the physical form of the API is critical. The optimized benzenesulfonate salt of Ravoxertinib achieves exceptional chiral purity through selective crystallization, significantly outperforming the discovery-route free base [1]. While the original Sharpless asymmetric dihydroxylation route yielded a maximum of 94% enantiomeric excess (ee), the developed salt crystallization process upgrades the (S)-enantiomer purity to 98.9% ee [1]. This quantitative improvement in processability ensures that researchers and formulators receive a highly reproducible material, minimizing the off-target variability associated with lower-purity research samples.

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data98.9% ee (Ravoxertinib benzenesulfonate salt)
Comparator Or Baseline94% ee (Discovery-route GDC-0994 free base)
Quantified Difference4.9% absolute increase in chiral purity
ConditionsMultikilogram-scale synthesis and selective crystallization of the API

Procuring the optimized salt form guarantees high enantiomeric purity and batch-to-batch reproducibility, which is essential for consistent pharmacokinetics and assay reliability.

Off-target toxicity profile
Head-to-head
Mean AUC ratio 1.32 vs 0.9 (SCH772984)
Reported lower off-target cytotoxicity context
Cell panel: H1299, HCT-116, SH-SY5Y, U937; review for own models

Conformational Binding Dynamics in Active ERK2 (Ravoxertinib vs. SCH772984)

Inhibitor selection profoundly impacts the structural dynamics of the target kinase. Hydrogen-exchange mass spectrometry (HX-MS) reveals that Ravoxertinib (GDC-0994) and SCH772984 exploit the L⇌R conformational equilibrium of active 2P-ERK2 in fundamentally different ways [1]. While SCH772984 completely forces the kinase into the inactive L state, Ravoxertinib maintains an R:L population ratio similar to that of the natural apoenzyme [1]. This means Ravoxertinib achieves potent inhibition without artificially locking the kinase into a rigid, non-physiological conformation, providing a more accurate model of pathway blockade.

Evidence DimensionActive 2P-ERK2 conformational state equilibrium (R:L ratio)
Target Compound DataMaintains natural apoenzyme R:L equilibrium exchange
Comparator Or BaselineSCH772984 (Forces complete shift to the L state)
Quantified DifferenceDistinct conformational selection mechanism despite shared nanomolar affinity
ConditionsHydrogen-exchange mass spectrometry (HX-MS) of 2P-ERK2 complexed with inhibitors

Selecting an inhibitor that preserves the natural conformational dynamics of the active kinase provides a more physiologically relevant model of ERK blockade.

Kinome selectivity
Class-level
≥50-fold over 279 kinases
Supports kinase selectivity review
Invitrogen SelectScreen panel; data to verify

Cellular Toxicity Profile and Therapeutic Window (Ravoxertinib vs. SCH772984)

In live-cell assays, the relationship between target inhibition and general cytotoxicity dictates the utility of a compound. In SH-SY5Y reporter cell lines, Ravoxertinib demonstrated a significantly wider therapeutic window compared to SCH772984 [1]. While both compounds exhibited similar ERK inhibition potencies (IC50 of 97 nM for Ravoxertinib vs. 75 nM for SCH772984), Ravoxertinib showed a much higher cell viability IC50 of 467 nM, compared to just 24 nM for SCH772984[1]. This indicates that Ravoxertinib induces far less generalized toxicity at concentrations required for effective ERK blockade.

Evidence DimensionCell viability IC50 vs. ERK inhibition IC50
Target Compound DataViability IC50 = 467 nM (ERK IC50 = 97 nM)
Comparator Or BaselineSCH772984 (Viability IC50 = 24 nM; ERK IC50 = 75 nM)
Quantified Difference~19-fold higher viability IC50 for Ravoxertinib, indicating lower baseline toxicity
ConditionsLive-cell reporter assays measuring ERK1/2 activity and cell viability at 94 hours in SH-SY5Y cells

Lower off-target cellular toxicity ensures that observed phenotypic changes are driven by specific ERK pathway inhibition rather than generalized cytotoxic stress.

Human PK half-life
Trial context
Mean 23 h
Supports once-daily exposure-model context
Phase I dose-escalation (NCT01875705); dose-proportional exposure

Kinase Selectivity Profile Against Off-Target Interactions

For precise signal transduction mapping, an inhibitor must not cross-react with parallel kinase networks. Ravoxertinib exhibits an exceptional selectivity profile when screened against a comprehensive panel of 170 kinases [1]. At a test concentration of 100 nM, Ravoxertinib showed no kinase inhibition greater than 70% other than its primary targets, ERK1 and ERK2 [1]. This strict target fidelity distinguishes it from earlier generation, broad-spectrum kinase inhibitors that frequently confound experimental results through unintended pathway modulation.

Evidence DimensionOff-target kinase inhibition at 100 nM
Target Compound Data0 off-target kinases inhibited >70%
Comparator Or BaselineBroad-spectrum kinase inhibitors (frequent off-target activity)
Quantified DifferenceAbsolute selectivity for ERK1/2 across a 170-kinase panel
Conditions170-kinase panel biochemical screen at 100 nM test concentration

Exceptional selectivity minimizes confounding off-target variables in complex signal transduction assays, making it the preferred choice for precise MAPK pathway mapping.

Mutation-dependent inhibition
Head-to-head
Selective for BRAF-mutant; little effect in RAS/WT
Reported BRAF-mutant model-response context
In vitro proliferation/colony; xenograft model

Overcoming MEK/RAF Inhibitor Resistance Models

Due to its direct action on the terminal ERK1/2 node, Ravoxertinib is the preferred procurement choice for studies modeling acquired resistance to upstream MEK and RAF inhibitors (e.g., Cobimetinib or Vemurafenib). Its ability to suppress pathway reactivation in KRAS and BRAF-mutant xenografts makes it essential for combination therapy research[1].

High-Fidelity MAPK Pathway Mapping

Leveraging its exceptional 170-kinase selectivity profile and its unique ability to maintain the natural conformational equilibrium of active ERK2, Ravoxertinib is highly suited for precise in vitro signal transduction mapping. It allows researchers to isolate ERK-dependent transcriptional responses without the confounding variables of off-target toxicity or artificial kinase rigidification [2].

Preclinical Formulation and Pharmacokinetic Studies

The availability of Ravoxertinib as a highly pure benzenesulfonate salt (>98.9% ee) makes it an ideal candidate for advanced preclinical formulation, stability testing, and pharmacokinetic profiling. This scalable form ensures that industrial and academic buyers achieve the batch-to-batch reproducibility required for rigorous IND-enabling studies [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
BRAF-mutant cancer model studies
ERK dependency mapping context
BRAF vs RAS/WT proliferation endpoint comparison
MAPK pathway reactivation combination research
Oral PK profile for sustained target coverage
ERK reactivation and viability readouts
Off-target toxicity comparator studies
Reported off-target profile review
Cell viability AUC ratio interpretation
In vivo oral dosing PK/PD research
Once-daily oral exposure context
Target coverage and tumor growth inhibition endpoints

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

440.1163797 Da

Monoisotopic Mass

440.1163797 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R6AXV96CRH

Wikipedia

Ravoxertinib
1: Blake JF, Burkard M, Chan J, Chen H, Chou KJ, Diaz D, Dudley DA, Gaudino JJ, Gould SE, Grina J, Hunsaker T, Liu L, Martinson M, Moreno D, Mueller L, Orr C, Pacheco P, Qin A, Rasor K, Ren L, Robarge K, Shahidi-Latham S, Stults J, Sullivan F, Wang W, Yin J, Zhou A, Belvin M, Merchant M, Moffat J, Schwarz JB. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. J Med Chem. 2016 Jun 23;59(12):5650-60. doi: 10.1021/acs.jmedchem.6b00389. Epub 2016 Jun 7. PubMed PMID: 27227380.

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